molecular formula C7H5ClN4O2 B13021335 4-Chloro-8-methylpteridine-6,7(5H,8H)-dione

4-Chloro-8-methylpteridine-6,7(5H,8H)-dione

Cat. No.: B13021335
M. Wt: 212.59 g/mol
InChI Key: FWIRRWIJUUYJHK-UHFFFAOYSA-N
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Description

4-Chloro-8-methylpteridine-6,7(5H,8H)-dione is a synthetic organic compound belonging to the pteridine family. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. These compounds are of interest due to their diverse biological activities and applications in various fields such as medicine, biochemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-methylpteridine-6,7(5H,8H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method might include the reaction of 4-chloro-6,7-diaminopteridine with methylating agents under acidic or basic conditions to introduce the methyl group at the 8-position.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-methylpteridine-6,7(5H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pteridines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-Chloro-8-methylpteridine-6,7(5H,8H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as metabolism, signal transduction, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Pteridine: The parent compound of the pteridine family.

    8-Methylpteridine: Lacks the chlorine substituent.

    4-Chloropteridine: Lacks the methyl group at the 8-position.

Uniqueness

4-Chloro-8-methylpteridine-6,7(5H,8H)-dione is unique due to the presence of both chlorine and methyl substituents, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H5ClN4O2

Molecular Weight

212.59 g/mol

IUPAC Name

4-chloro-8-methyl-5H-pteridine-6,7-dione

InChI

InChI=1S/C7H5ClN4O2/c1-12-5-3(4(8)9-2-10-5)11-6(13)7(12)14/h2H,1H3,(H,11,13)

InChI Key

FWIRRWIJUUYJHK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=NC=N2)Cl)NC(=O)C1=O

Origin of Product

United States

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